rac-ベンフロルメチアジド-d5

説明

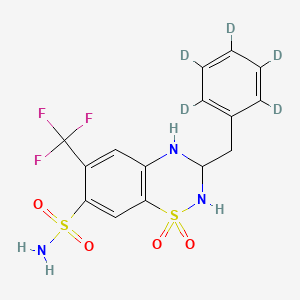

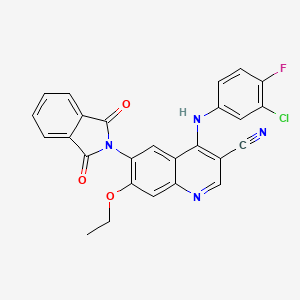

“rac Bendroflumethiazide-d5” is a stable isotope labelled form of Bendroflumethiazide . It is a diuretic and antihypertensive . The molecular formula of “rac Bendroflumethiazide-d5” is C15H9D5F3N3O4S2 and its molecular weight is 426.45 .

Synthesis Analysis

The synthesis of “rac Bendroflumethiazide-d5” involves the incorporation of stable heavy isotopes of hydrogen (deuterium), carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular structure of “rac Bendroflumethiazide-d5” is represented by the formula C15H9D5F3N3O4S2 . It has a molecular weight of 426.45 .Physical And Chemical Properties Analysis

The physical and chemical properties of “rac Bendroflumethiazide-d5” include its molecular formula C15H9D5F3N3O4S2 and molecular weight 426.45 . It appears as a solid, white to off-white substance .科学的研究の応用

安定同位体標識

rac-ベンフロルメチアジド-d5は、ベンフロルメチアジドの重水素標識版です . 重水素標識は、化学および生物学において、反応機構および代謝経路を通じて原子がどのように移動するかを追跡するために使用される技術です。 研究者は、この技術を用いて、薬物の薬物動態および代謝プロファイルを理解することができます .

創薬プロセス

this compoundなどの薬物分子における水素、炭素などの安定同位体の使用は、創薬プロセスにおける定量化のためのトレーサーとして広く使用されてきました . これにより、薬物の吸収、分布、代謝、および排泄(ADME)特性を決定するのに役立ちます。

高血圧症研究

this compoundの非重水素化形態であるベンフロルメチアジドは、高血圧症の治療に使用されるチアジド系利尿薬です . したがって、this compoundは、高血圧症およびチアジド系利尿薬の作用機序に関する研究に使用することができます。

ナトリウム-塩化物共輸送体の阻害

ベンフロルメチアジドは、腎臓の遠位尿細管(DCT)におけるナトリウム/塩化物共輸送体の塩化物部位に結合し、その作用を阻害し、尿中へのナトリウムイオンと塩化物イオンの喪失を伴う利尿作用を引き起こします . This compoundは、この機序を研究する研究に使用することができます。

カリウム排泄研究

ベンフロルメチアジドの作用により、DCTにおけるナトリウム量の増加によってカリウム排泄が増加します . したがって、this compoundは、利尿薬が体内のカリウムレベルに与える影響を研究する研究に使用することができます。

高血糖症研究

ベンフロルメチアジドを含むチアジド系利尿薬は、高血糖症に関連付けられています . This compoundは、この副作用の背後にある機序を研究する研究に使用することができます。

作用機序

Target of Action

Rac Bendroflumethiazide-d5, a deuterium-labeled form of Bendroflumethiazide , primarily targets the sodium-chloride cotransporter (Na-Cl cotransporter) in the distal convoluted tubules of the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream.

Mode of Action

Rac Bendroflumethiazide-d5 acts as a diuretic by inhibiting the Na-Cl cotransporter . This inhibition results in a decrease in the reabsorption of sodium and chloride ions . Consequently, more of these ions are excreted in the urine, leading to an increase in urine production .

Biochemical Pathways

The primary biochemical pathway affected by Rac Bendroflumethiazide-d5 is the sodium and chloride reabsorption pathway in the kidneys . By inhibiting the Na-Cl cotransporter, the compound disrupts this pathway, leading to increased excretion of sodium, chloride, and water in the urine . This diuretic effect can lead to a decrease in blood volume and a reduction in blood pressure .

Pharmacokinetics

Rac Bendroflumethiazide-d5 is well absorbed from the gastrointestinal tract . It is excreted in the urine, mainly by tubular secretion . The maximum effect of the compound is observed at about 4-6 hours after administration, with a duration of action of 8-12 hours .

Result of Action

The primary result of Rac Bendroflumethiazide-d5’s action is the increased excretion of sodium, chloride, and water in the urine . This leads to a decrease in blood volume and a reduction in blood pressure . The compound’s diuretic effect makes it useful in the treatment of conditions like hypertension and edema .

実験室実験の利点と制限

Rac Bendroflumethiazide-d5 has several advantages for laboratory experiments. It is a stable compound, meaning that it can be stored for long periods of time without significant degradation. Additionally, rac Bendroflumethiazide-d5 is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, there are some limitations to using rac Bendroflumethiazide-d5 for laboratory experiments. It is not water-soluble, meaning that it must be dissolved in a solvent prior to use. Additionally, rac Bendroflumethiazide-d5 has a short half-life, meaning that it must be administered frequently in order to maintain its effects.

将来の方向性

Rac Bendroflumethiazide-d5 has potential applications in the development of new thiazide diuretics. It could be used to study the pharmacokinetics of thiazide diuretics and to identify new compounds with improved pharmacokinetic profiles. Additionally, rac Bendroflumethiazide-d5 could be used to study the effects of thiazide diuretics on the cardiovascular system and to identify new compounds with improved cardiovascular effects. rac Bendroflumethiazide-d5 could also be used to develop new compounds with improved antidiabetic effects and antihyperlipidemic effects. Finally, rac Bendroflumethiazide-d5 could be used to study the metabolism of thiazide diuretics in humans and to identify new compounds with improved metabolic profiles.

合成法

Rac Bendroflumethiazide-d5 is synthesized from bendroflumethiazide by a two-step process. The first step involves the conversion of bendroflumethiazide to the corresponding 5-chloro-2-hydroxy-4-methylthiazole. This is accomplished by reacting bendroflumethiazide with phosphorus oxychloride in a 1:1 molar ratio in dichloromethane at room temperature. The second step involves the reaction of the 5-chloro-2-hydroxy-4-methylthiazole with carbon-5 labeled benzene in the presence of a palladium catalyst. This reaction yields the desired rac Bendroflumethiazide-d5 compound.

特性

IUPAC Name |

1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWIHXWEUNVBIY-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747085 | |

| Record name | 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1330183-13-5 | |

| Record name | 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)

![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)

![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)

![(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B589244.png)